molecular formula C13H21N B4879712 N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine

N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine

Cat. No.: B4879712
M. Wt: 191.31 g/mol
InChI Key: AVTODHVPXXEXIF-UHFFFAOYSA-N
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Description

N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound contains a cyclopropyl group, a prop-2-ynyl group, and a cyclohexanamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine typically involves the alkylation or amidation of propargylamine with appropriate cyclohexanone derivatives. One common method involves the reaction of propargylamine with cyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound’s propargyl group is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for conditions like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

    Rasagiline: A propargylamine derivative used as an MAO-B inhibitor for Parkinson’s disease.

    Selegiline: Another MAO-B inhibitor with a similar propargyl group.

    Pargyline: A non-selective MAO inhibitor with a propargyl group.

Uniqueness

N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine is unique due to its combination of a cyclopropyl group and a cyclohexanamine moiety, which may confer distinct chemical and biological properties compared to other propargylamine derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-14(11-5-6-12-9-10-12)13-7-3-2-4-8-13/h12-13H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTODHVPXXEXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CC1CC1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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